Cas no 2248358-35-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked to a thiophene-carboxylate moiety substituted with a 2-methylthiazole group. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The presence of both electron-rich (thiophene, thiazole) and electron-deficient (isoindoledione) components enhances its potential as a building block for bioactive molecules or functional materials. Its rigid, conjugated framework may contribute to stability and specific binding interactions. The compound's modular design allows for further derivatization, offering versatility in synthetic applications. Suitable for controlled reactions, it is typically handled under inert conditions due to its reactive functional groups.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate structure
2248358-35-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate
CAS No:2248358-35-0
MF:C17H10N2O4S2
MW:370.402301311493
CID:6175199
PubChem ID:165725875
Update Time:2025-08-05

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248358-35-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate
    • EN300-6518586
    • Inchi: 1S/C17H10N2O4S2/c1-9-18-12(8-24-9)13-6-7-14(25-13)17(22)23-19-15(20)10-4-2-3-5-11(10)16(19)21/h2-8H,1H3
    • InChI Key: XXAHNGVWMJBWDQ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=C1C1=CSC(C)=N1

Computed Properties

  • Exact Mass: 370.00819915g/mol
  • Monoisotopic Mass: 370.00819915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 133Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6518586-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate
2248358-35-0
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate (CAS No. 2248358-35-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate, identified by its CAS number 2248358-35-0, represents a fascinating molecule in the realm of medicinal chemistry. Its structural framework integrates several pharmacophoric elements that have garnered significant attention in recent years for their potential in drug discovery and development. This introduction delves into the compound's chemical characteristics, its significance in modern pharmaceutical research, and its alignment with cutting-edge scientific advancements.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylate is characterized by a hybrid system comprising an isoindole core, a thiophene ring, and a dioxo group. The isoindole moiety is known for its presence in various bioactive natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties and binding affinity to biological targets. The thiophene ring, on the other hand, is a common scaffold in medicinal chemistry due to its ability to modulate electronic properties and interact with biological systems. The dioxo group introduces a polar moiety that can enhance solubility and binding interactions.

In recent years, the integration of heterocyclic compounds into drug design has seen remarkable progress. The combination of an isoindole and thiophene ring in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2-methyl-1,3-thiazol-4-yll)thiophene-2-carboxylate presents a unique opportunity to explore novel pharmacological activities. Specifically, the presence of the 5-(2-methyl-l,3-thiazol-l-l)-thiophene-l-carboxylate moiety suggests potential interactions with enzymes and receptors involved in inflammatory pathways. This has prompted investigations into its potential role as an anti-inflammatory agent.

Recent studies have highlighted the therapeutic potential of thiazole derivatives in modulating immune responses and reducing inflammation. The 5-(2-methyl-l,l-thiazol-l-l)-thiophene-l-carboxylate group in this compound may contribute to its anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes. Preliminary in vitro studies have indicated that derivatives of this nature exhibit significant activity against enzymes such as lipoxygenase and cyclooxygenase (COX), which are central to the inflammatory cascade.

The isoindole core of 1,3-dioxo-l,l-dihydro-lHisoindol-l-yI 5-(l,l-methyl-l,l-thiazoll-I)-thiophenelcarboxyIate also plays a crucial role in determining its biological activity. Isoindole derivatives have been reported to interact with various biological targets, including nuclear receptors and ion channels. The electron-deficient nature of the dioxo group enhances the electrophilicity of the isoindole ring, making it more susceptible to nucleophilic attack by biological molecules. This property is particularly valuable in designing molecules that can selectively bind to disease-causing targets.

Advances in computational chemistry have further facilitated the exploration of l,l-dioxo-z,z-dihydro-IHisoIndOl-IYI 5-(l,l-methyl-I,l-thiazoll-I)-thiophenelcarboxyIate's pharmacological potential. Molecular docking simulations have been employed to predict its binding affinity to various proteins involved in inflammation and cancer pathways. These simulations have revealed promising interactions with enzymes such as COX-II and lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent. Additionally, docking studies have indicated favorable binding interactions with nuclear receptors like peroxisome proliferator activated receptors (PPARs), which are implicated in metabolic disorders and cancer.

The synthesis of l,l-dioxo-z,z-dihydro-IHisoIndOl-IYI 5-(l,l-methyl-I,l-thiazoll-I)-thiophenelcarboxyIate has been optimized to ensure high yield and purity. Multi-step synthetic routes involving cyclization reactions and functional group transformations have been employed to construct the desired framework efficiently. Advances in green chemistry principles have also been incorporated into its synthesis to minimize environmental impact. Solvent-free reactions and catalytic methods have been explored to reduce waste generation while maintaining high reaction yields.

Pharmacokinetic studies are essential for evaluating the therapeutic potential of any drug candidate. Preliminary pharmacokinetic assessments of l,l-dioxo-z,z-dihydro-IHisoIndOl-IYI 5-(l,l-methyl-I,l-thiazoll-I)-thiophenelcarboxyIate have indicated favorable absorption, distribution, metabolism, excretion (ADME) properties. The compound exhibits moderate solubility in water and lipids, suggesting good oral bioavailability. Additionally, preliminary toxicity studies have shown no significant adverse effects at relevant doses.

The development of novel therapeutic agents relies heavily on understanding their mechanism of action at the molecular level. Research on l,I-dioxo-z,z-dihydro-IHisoIndOl-IYI 5-(l,I-methyl-I,I-thiazoll-I)-thiophenelcarboxyIate has focused on elucidating how it interacts with biological targets to elicit its observed effects. In vitro studies using cell-based assays have provided insights into its anti-inflammatory properties by demonstrating reductions in pro-inflammatory cytokine production upon treatment with this compound.

The integration of genomics and proteomics into drug discovery has opened new avenues for understanding disease mechanisms at a molecular level. High-throughput screening techniques combined with computational biology tools have been instrumental in identifying potential therapeutic targets for l,I-dioxo-z,z-dihydro-IHisoIndOl-IYI 5-(l,I-methyl-I,I-thiazoll-I)-thiophenelcarboxyIate's development as an anti-inflammatory agent or for other therapeutic applications where this compound shows promise.

In conclusion, l,I -dioxo -z,z -dihydro -IHisoIndOl -ly I 5 -( l,I -methyl -l,I - thiazoll - l ) - thiophenel carboxy I ate ( CAS No .2248358 -35 -0 ) represents a promising lead compound with significant therapeutic potential . Its unique structural features , coupled with recent advancements in computational chemistry , make it an attractive candidate for further investigation . Continued research into its pharmacological properties , mechanism of action , and clinical efficacy will be crucial for realizing its full therapeutic promise . p >

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